molecular formula C7H9ClF2O2 B13232718 (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

Cat. No.: B13232718
M. Wt: 198.59 g/mol
InChI Key: HCYPXIQXDUPZCD-SNAWJCMRSA-N
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Description

(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, and two difluoro groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1,1-difluoro-3-methylbut-3-en-2-one with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • (3E)-1-Chloro-4-methoxy-1,1-difluoro-3-methylbut-3-en-2-one
  • (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-ol

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and interactions.
  • Reactivity: The unique combination of chloro, ethoxy, and difluoro groups in (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one imparts distinct chemical properties, making it suitable for specific applications.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can offer advantages in certain contexts, such as enhanced reactivity or selectivity in chemical reactions.

Properties

Molecular Formula

C7H9ClF2O2

Molecular Weight

198.59 g/mol

IUPAC Name

(E)-1-chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H9ClF2O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+

InChI Key

HCYPXIQXDUPZCD-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(F)(F)Cl

Canonical SMILES

CCOC=C(C)C(=O)C(F)(F)Cl

Origin of Product

United States

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